4-(4,5-diphenyl-1,3-dithiol-2-ylidene)-2,2,6-trimethyl-1,4-dihydroquinoline-3(2H)-thione
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Overview
Description
4-(4,5-diphenyl-1,3-dithiol-2-ylidene)-2,2,6-trimethyl-1,4-dihydroquinoline-3(2H)-thione is a complex organic compound with a unique structure that includes multiple aromatic rings and sulfur atoms
Preparation Methods
The synthesis of 4-(4,5-diphenyl-1,3-dithiol-2-ylidene)-2,2,6-trimethyl-1,4-dihydroquinoline-3(2H)-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4,5-diphenyl-1,3-dithiol-2-ylidene with 2,2,6-trimethyl-1,4-dihydroquinoline-3(2H)-thione under specific reaction conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. .
Scientific Research Applications
4-(4,5-diphenyl-1,3-dithiol-2-ylidene)-2,2,6-trimethyl-1,4-dihydroquinoline-3(2H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its potential biological activity is being explored, including its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds include other derivatives of 1,3-dithiol-2-ylidene and quinoline. Compared to these compounds, 4-(4,5-diphenyl-1,3-dithiol-2-ylidene)-2,2,6-trimethyl-1,4-dihydroquinoline-3(2H)-thione is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H23NS3 |
---|---|
Molecular Weight |
457.7 g/mol |
IUPAC Name |
4-(4,5-diphenyl-1,3-dithiol-2-ylidene)-2,2,6-trimethyl-1H-quinoline-3-thione |
InChI |
InChI=1S/C27H23NS3/c1-17-14-15-21-20(16-17)22(25(29)27(2,3)28-21)26-30-23(18-10-6-4-7-11-18)24(31-26)19-12-8-5-9-13-19/h4-16,28H,1-3H3 |
InChI Key |
UJYLCGMEGFAMCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C(=S)C2=C3SC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)(C)C |
Origin of Product |
United States |
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